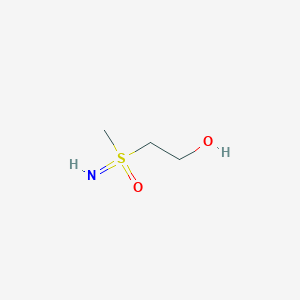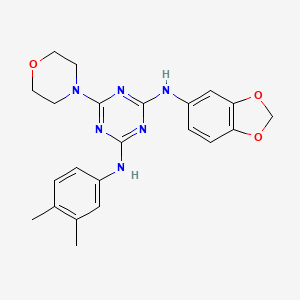
(3-Methoxy-phenyl)-(2-thioxo-thiazolidin-3-yl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a thiazolidine derivative. Thiazolidines are a class of organic compounds with a five-membered ring structure containing nitrogen and sulfur atoms . The 3-methoxyphenyl group suggests the presence of a phenyl (benzene) ring with a methoxy (OCH3) group attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone have been synthesized and characterized using various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like single-crystal X-ray refinements, which provide information about the electron density distribution, geometrical parameters, and critical points .Chemical Reactions Analysis
The chemical reactivity of a molecule can be inferred from its electron density distribution. For instance, in a similar compound, the sulfur atom was found to be the most preferred site for nucleophilic attacks .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental and computational methods. For instance, the properties of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone were determined using Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-Vis spectral methods .Wissenschaftliche Forschungsanwendungen
- Applications :
- Chemoprevention : Researchers have explored its potential as a chemopreventive agent, similar to curcumin. It may help prevent the development of certain cancers .
- Therapeutic Agent : Investigations suggest that it could serve as a therapeutic agent against chronic diseases .
Chemopreventive and Therapeutic Properties
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-14-9-4-2-3-8(7-9)10(13)12-5-6-16-11(12)15/h2-4,7H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHPJHUNZJTLSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCSC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxybenzoyl)-1,3-thiazolidine-2-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2410406.png)

![2-ethyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410409.png)


![4-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2410412.png)
![1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2410413.png)

![2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2410417.png)


![tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate](/img/structure/B2410423.png)
